molecular formula C17H23NO B2975928 (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one CAS No. 329059-03-2

(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one

Cat. No.: B2975928
CAS No.: 329059-03-2
M. Wt: 257.377
InChI Key: PTXGTICIJKJDCX-MDZDMXLPSA-N
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Description

(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H23NO and its molecular weight is 257.377. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidinyl Group Applications

The pyrrolidinyl group is a saturated five-membered ring containing one nitrogen atom, making it a common feature in many biologically active compounds. Research has shown that incorporating the pyrrolidinyl moiety into molecules can enhance their pharmacological profile, such as improving the efficacy and selectivity of drugs targeting the central nervous system. For example, stereochemistry studies of phenylpiracetam, a pyrrolidinone derivative, have demonstrated the importance of the configuration of stereocenters to biological properties, indicating the potential for designing more effective stereoisomer drugs (Veinberg et al., 2015).

Phenyl Group Applications

The phenyl group, a cyclic aromatic hydrocarbon, is another common feature in many therapeutic agents, contributing significantly to the pharmacokinetic and pharmacodynamic properties of drugs. Its presence in molecules can affect their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, modifications on the phenyl group have been explored for developing inhibitors targeting specific cytochrome P450 isoforms, critical for drug metabolism and drug-drug interaction predictions (Khojasteh et al., 2011).

Material Science Applications

In materials science, compounds with pyrrolidinyl and phenyl groups have been utilized in creating novel materials with unique properties. For example, research on cuprous bis-phenanthroline compounds, which feature metal-to-ligand charge transfer (MLCT) excited states, has shown potential applications in optoelectronic devices due to their long-lived excited states and emissive properties (Scaltrito et al., 2000).

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-14(2)13-16-7-5-15(6-8-16)9-10-17(19)18-11-3-4-12-18/h5-10,14H,3-4,11-13H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXGTICIJKJDCX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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